molecular formula C14H21NO3 B1274167 1-Benzyl-4,4-dimethoxypiperidin-3-ol CAS No. 83763-31-9

1-Benzyl-4,4-dimethoxypiperidin-3-ol

Cat. No. B1274167
CAS RN: 83763-31-9
M. Wt: 251.32 g/mol
InChI Key: ANEFKQJYRFOSON-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-dimethoxypiperidin-3-ol, also known as BDMP, is a synthetic compound belonging to the family of piperidinols. It has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol consists of a six-membered piperidine ring with two methoxy groups at the 4th position, a benzyl group at the 1st position, and a hydroxyl group at the 3rd position .

Scientific Research Applications

Influenza Virus Inhibition

1-Benzyl-4,4-dimethoxypiperidin-3-ol: derivatives have been identified as potential inhibitors of the influenza virus. Specifically, 4,4-disubstituted N-benzyl piperidines have shown the ability to inhibit the H1N1 influenza virus through specific interactions with the hemagglutinin fusion peptide . This application is significant in the development of antiviral drugs, especially for strains of influenza that are resistant to current treatments.

SARS-CoV-2 Virus Inhibition

The piperidine core of 1-Benzyl-4,4-dimethoxypiperidin-3-ol has been utilized in the discovery of potential inhibitors for SARS-CoV-2, the virus responsible for COVID-19. Researchers have discovered compounds with this core that exhibit promising inhibitory activity against the virus . This research is crucial for expanding the arsenal of treatments against COVID-19, particularly in the face of emerging variants.

Synthesis of Biologically Active Piperidines

The compound serves as a key intermediate in the synthesis of various biologically active piperidine derivatives. These derivatives are important for constructing pharmaceuticals and are present in more than twenty classes of drugs . The development of fast and cost-effective methods for synthesizing these compounds is a vital area of research in organic chemistry.

Pharmacological Applications

Piperidine derivatives, including those derived from 1-Benzyl-4,4-dimethoxypiperidin-3-ol , are integral in the pharmaceutical industry. They are involved in the creation of drugs that target a wide range of pharmacological activities . The versatility of these compounds makes them valuable for the development of new medications.

Alkaloid Synthesis

This compound is also used in the synthesis of alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids have a variety of pharmacological effects and are used in medicine for their analgesic, anti-malarial, and anti-asthma properties, among others .

Chemical Research and Education

Beyond its direct applications in drug development and pharmacology, 1-Benzyl-4,4-dimethoxypiperidin-3-ol is used in chemical research and education. It serves as a model compound for teaching and researching synthetic organic chemistry techniques, such as cyclization and multicomponent reactions .

properties

IUPAC Name

1-benzyl-4,4-dimethoxypiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-14(18-2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEFKQJYRFOSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1O)CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003805
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID801003805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83763-31-9
Record name 4,4-Dimethoxy-1-(phenylmethyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83763-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
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Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4,4-dimethoxypiperidin-3-ol
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Synthesis routes and methods

Procedure details

1-Phenylmethyl-4-piperidone (18.92g, 100 mmol) in 40 ml of methanol was added slowly over a period of 15 minutes to a solution of potassium hydroxide (16.83g, 100 mmol) in 150 ml of methanol at 0° C. Iodobenzene diacetate (35.43 g, 110 mmol) was then added to the mixture in portions over a period of thirty minutes. The reaction mixture was stirred at room temperature overnight. The mixture was then concentrated under vacuum to remove the excess of methanol and the crude residue was diluted with a mixture of water (500 ml) and dichloromethane (300 ml). The dichloromethane layer was separated and the aqueous phase was again extracted with 150ml of dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated under vacuum. The crude residue was dissolved in 100 ml of hexane and crystallized. The solid was washed with 30ml of hexane to yield the intermediate 1-phenylmethyl-3-hydroxy-4,4-dimethoxypiperidine (3b, 6.48 g, 25.8%).
Quantity
18.92 g
Type
reactant
Reaction Step One
Quantity
16.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
35.43 g
Type
reactant
Reaction Step Two

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